molecular formula C7H7Cl2N B2633031 3,4-Dichloro-5-methylaniline CAS No. 51719-45-0

3,4-Dichloro-5-methylaniline

Cat. No.: B2633031
CAS No.: 51719-45-0
M. Wt: 176.04
InChI Key: UUESUHLHUXTGLA-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylaniline: is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where the benzene ring is substituted with two chlorine atoms at the 3rd and 4th positions and a methyl group at the 5th position. This compound is commonly used in the synthesis of various chemicals and pharmaceuticals due to its unique structural properties.

Scientific Research Applications

3,4-Dichloro-5-methylaniline has several applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
    • Employed in the study of electrophilic aromatic substitution reactions.
  • Biology:

    • Investigated for its potential biological activity and interactions with enzymes and receptors.
  • Medicine:

    • Explored as a precursor in the synthesis of pharmaceutical compounds.
    • Studied for its potential therapeutic properties.
  • Industry:

    • Utilized in the production of agrochemicals and specialty chemicals.
    • Applied in the manufacture of polymers and resins.

Safety and Hazards

The safety information for 3,4-Dichloro-5-methylaniline indicates that it may be harmful if swallowed, and may cause skin and eye irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-methylaniline typically involves the nitration of 3,4-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group to form the desired aniline derivative.

  • Nitration:

      Reagents: Concentrated nitric acid and sulfuric acid.

      Conditions: The reaction is carried out at a controlled temperature to prevent over-nitration.

      Product: 3,4-Dichloro-5-nitrotoluene.

  • Reduction:

      Reagents: Hydrogen gas and a suitable catalyst such as palladium on carbon.

      Conditions: The reaction is conducted under hydrogenation conditions.

      Product: this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-methylaniline undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives such as 3,4-dichloro-5-methylbenzoquinone.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents.

      Products: Reduced derivatives, potentially forming secondary amines.

  • Substitution:

      Reagents: Halogenating agents like chlorine or bromine.

      Conditions: Carried out under controlled temperatures.

      Products: Substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products:

  • Oxidized and reduced derivatives of this compound.
  • Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylaniline involves its interaction with various molecular targets and pathways:

  • Molecular Targets:

    • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
    • Receptors: Potentially binds to receptors, modulating their activity.
  • Pathways Involved:

      Metabolic Pathways: Participates in oxidation-reduction reactions.

      Signal Transduction Pathways: May influence cellular signaling processes.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3,4-Dichloro-5-methylaniline is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which influences its reactivity and applications.

Properties

IUPAC Name

3,4-dichloro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUESUHLHUXTGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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